N-1,3-benzodioxol-5-yl-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]urea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]urea is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.13789045 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ACAT Inhibitor for Cholesterol Management
The compound has shown potential as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), which is significant for its ability to lower plasma cholesterol levels. Optimization of similar compounds led to the discovery of a new, orally efficacious ACAT inhibitor with potent in vitro activity and excellent hypocholesterolemic effects in cholesterol-fed rats. This inhibitor was identified without causing toxicity to adrenal glands in animal models, marking its significance in cholesterol management and potential therapeutic applications for cardiovascular diseases (Tanaka et al., 1998).
Antimicrobial and Anticancer Activities
Research into derivatives of N-1,3-benzodioxol-5-yl-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]urea has demonstrated antimicrobial and anticancer activities. A study synthesized new derivatives and evaluated them for antimicrobial activity, showing significant efficacy against specific bacterial strains. Additionally, these compounds exhibited in vitro cytotoxicity against various human cancer cell lines, including liver carcinoma, breast cancer, and colon cancer, suggesting their potential as leads for developing new anticancer drugs (El-Sawy et al., 2013).
Molecular Docking and Simulation Studies
Vibrational spectroscopic investigations, alongside molecular dynamic simulations and molecular docking studies, have been conducted on pyrazole derivatives similar to this compound. These studies aim to understand the interaction mechanisms of these compounds with biological targets, contributing to the design of more effective therapeutic agents. Such research underscores the importance of computational methods in drug discovery and the development of novel compounds with enhanced biological activity (Pillai et al., 2017).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(5-methylpyrazol-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-5-7-17-19(11)8-2-6-16-15(20)18-12-3-4-13-14(9-12)22-10-21-13/h3-5,7,9H,2,6,8,10H2,1H3,(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZLDMQBRVXPPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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